o-(Propylsulphonyl)benzenesulphonamide

Description

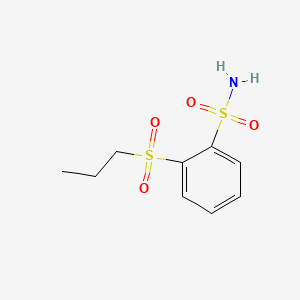

o-(Propylsulphonyl)benzenesulphonamide is a benzenesulphonamide derivative characterized by two distinct substituents on the benzene ring: a sulphonamide group (-SO₂NH₂) and a propylsulphonyl group (-SO₂C₃H₇) in the ortho (1,2-) positions.

Properties

CAS No. |

79792-96-4 |

|---|---|

Molecular Formula |

C9H13NO4S2 |

Molecular Weight |

263.3 g/mol |

IUPAC Name |

2-propylsulfonylbenzenesulfonamide |

InChI |

InChI=1S/C9H13NO4S2/c1-2-7-15(11,12)8-5-3-4-6-9(8)16(10,13)14/h3-6H,2,7H2,1H3,(H2,10,13,14) |

InChI Key |

IVWZZQBPALNKLG-UHFFFAOYSA-N |

Canonical SMILES |

CCCS(=O)(=O)C1=CC=CC=C1S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of o-(Propylsulphonyl)benzenesulphonamide typically involves the sulfonation of benzenesulfonamide derivatives. One common method includes the reaction of benzenesulfonyl chloride with propylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Oxidation

The compound can undergo oxidation at the tetrahydroquinoline ring (if present) or propyl groups , using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). These reactions may convert alkenes or alkyl chains into oxidized derivatives (e.g., ketones or carboxylic acids).

Reduction

Sulfonyl groups in the compound can be reduced to sulfides using reagents like lithium aluminum hydride (LiAlH₄). For example:

This reaction typically occurs under controlled conditions to avoid over-reduction.

Substitution

-

Nucleophilic substitution : The aromatic rings may undergo electrophilic substitution (e.g., halogenation with Cl₂ or Br₂) or nucleophilic substitution (e.g., reaction with amines or alcohols under basic conditions).

-

Biological interactions : The sulfonyl group may participate in non-covalent interactions (e.g., hydrogen bonding with arginine residues like ARG415 in NQO1 enzymes), as observed in molecular docking studies .

Hydrolysis

Under acidic or basic conditions, the sulfonamide group (-SO₂NH₂) can hydrolyze to form a sulfonic acid and an amine:

This reaction is influenced by pH and temperature.

Thermochemical Data

| Reaction Type | Reaction Equation | ΔrG° (kJ/mol) | Method | Reference |

|---|---|---|---|---|

| Acid-Base | 1394 ± 8.4 | IMRE |

This data highlights the stability of the conjugate base formed during deprotonation .

Reaction Mechanisms

-

Oxidation : Free radical or electrophilic attack on double bonds (e.g., tetrahydroquinoline rings) leads to oxygenated products.

-

Reduction : Hydride transfer from LiAlH₄ to the sulfonyl group, converting it to a sulfide.

-

Substitution : Nucleophilic attack on electrophilic aromatic positions or displacement of leaving groups (e.g., chloride).

Biological and Medicinal Implications

The sulfonyl group’s interaction with arginine residues (e.g., ARG415 in NQO1 enzymes) suggests potential for enzyme inhibition or modulation of cellular pathways, as observed in QSAR studies . This interaction may influence the compound’s therapeutic or chemopreventive properties.

Analytical Methods

-

Characterization : NMR and MS are used to confirm structural integrity.

-

Thermal Analysis : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess stability and phase transitions.

Scientific Research Applications

Chemistry: o-(Propylsulphonyl)benzenesulphonamide is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting carbonic anhydrase, an enzyme involved in various physiological processes .

Medicine: The compound’s ability to inhibit enzymes makes it a candidate for the development of new drugs, particularly for the treatment of diseases such as cancer and bacterial infections .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of o-(Propylsulphonyl)benzenesulphonamide involves its interaction with specific molecular targets, such as enzymes. For instance, its inhibition of carbonic anhydrase is achieved through the binding of the sulfonamide group to the active site of the enzyme, blocking its activity. This inhibition can disrupt various metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Benzenesulphonamide Derivatives

Structural and Spectroscopic Comparisons

Substituent position and electronic effects significantly impact NMR and IR spectra. For example:

- 4-Methylbenzenesulphonamide and 4-chlorobenzenesulphonamide exhibit predictable aromatic ¹³C NMR shifts due to electron-donating (methyl) or withdrawing (chloro) groups at the para position. In contrast, ortho-substituted derivatives like o-(propylsulphonyl)benzenesulphonamide may show distinct shifts due to steric hindrance and altered electron density .

- IR spectra of benzenesulphonamides reveal characteristic S=O stretching vibrations (~1338–1159 cm⁻¹) and NH₂ bands (~3350–3387 cm⁻¹). Ortho-substitution could perturb these vibrations compared to para-substituted analogues .

Table 1: Spectroscopic Data of Selected Benzenesulphonamides

| Compound | ¹³C NMR (ppm, aromatic) | IR S=O Stretching (cm⁻¹) | NH₂ Stretching (cm⁻¹) |

|---|---|---|---|

| Benzenesulphonamide | 128.5 (reference) | 1338.64, 1161.19 | 3350.46 |

| 4-Methylbenzenesulphonamide | ~140–144 (para-CH₃) | 1338–1159 | 3350–3387 |

| 4-Chlorobenzenesulphonamide | ~138–143 (para-Cl) | 1303.92, 1159.29 | 3387.11 |

| This compound* | Expected downfield shifts due to ortho-SO₂C₃H₇ | ~1300–1160 (estimated) | ~3350–3400 (estimated) |

Table 2: Physicochemical Properties

| Compound | Solubility (DMSO/Water) | Melting Point (°C) | Yield (%) |

|---|---|---|---|

| 4-Methylbenzenesulphonamide | Soluble/Insoluble | ~250–260 | 90–98 |

| 3-(Tetrachloro-isoindolinyl)benzenesulphonamide | Soluble/Insoluble | 308 | 92 |

| This compound* | Likely similar to above | ~280–310 (estimated) | ~85–95 (estimated) |

Biological Activity

o-(Propylsulphonyl)benzenesulphonamide is an organic compound with significant biological activity, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on diverse research findings.

- Molecular Formula: C₉H₁₃N₁O₄S₂

- Structure: The compound features a benzene ring substituted with a propylsulfonyl group and a benzenesulfonamide moiety, which plays a crucial role in its biological activity.

The primary mechanism of action for this compound involves its ability to inhibit specific enzymes, particularly carbonic anhydrase (CA) . This inhibition occurs through the binding of the sulfonamide group to the active site of the enzyme, thereby blocking its activity. This interaction can disrupt various metabolic pathways, leading to therapeutic effects in conditions such as cancer and bacterial infections.

Enzyme Inhibition

-

Carbonic Anhydrase Inhibition :

- This compound has shown promising results in inhibiting carbonic anhydrase, which is critical for maintaining acid-base balance and facilitating physiological processes. Research indicates that this compound can effectively inhibit CA IX, a target for cancer therapy, with IC₅₀ values ranging from 10.93 to 25.06 nM .

- Acetylcholinesterase Inhibition :

- Butyrylcholinesterase Inhibition :

Anticancer Activity

A study investigating the antiproliferative effects of benzenesulfonamide derivatives revealed that compounds structurally similar to this compound exhibited significant inhibition of cancer cell growth in vitro and in vivo. For example, a related compound was found to enhance ferroptosis in cancer cells under acidic conditions without causing cytotoxicity at normal pH levels .

Antimicrobial Activity

Research has shown that sulfonamides can interfere with bacterial growth by inhibiting dihydropteroate synthase (DHPS), essential for folic acid synthesis. This mechanism compromises the bacteria's ability to reproduce, making sulfonamides effective antibacterial agents .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.